
Bodipy 8-Chloromethane
Overview
Description
Bodipy 8-Chloromethane is an organic compound with the chemical formula C14H16BClF2N2 and a molecular weight of 296.55. It is a yellow to orange crystalline solid that contains carbon, hydrogen, chlorine, boron, fluorine, and nitrogen elements. This compound is widely used in various fields such as chemical sensing, fluorescent dyes, biological markers, and photosensitive materials. It serves as a fluorescent probe and microscopy imaging reagent, enabling real-time monitoring of molecules, cells, and structures within biological systems .
Biochemical Analysis
Biochemical Properties
Bodipy 8-Chloromethane has been employed in areas like photodynamic therapy . It interacts with various biomolecules, playing a significant role in biochemical reactions
Cellular Effects
This compound has been used as a probe in applications like imaging and sensing . It can monitor molecules, cells, and structures within biological systems in real-time
Molecular Mechanism
It is known that BODIPY-derived triplet photosensitizers have mechanisms including the heavy atom effect, exciton coupling, and charge recombination (CR)-induced ISC
Preparation Methods
Bodipy 8-Chloromethane is typically synthesized through chemical synthesis methods. The preparation process involves introducing appropriate raw materials and reagents into the reaction system, followed by reaction, purification, and crystallization to obtain the final product . The specific synthetic routes and reaction conditions can vary, but common methods include:
Pd-catalyzed cross-coupling reactions: These reactions involve the coupling of boron dipyrromethene (BODIPY) core with chloromethane under palladium catalysis.
Grignard reactions: This method involves the reaction of a Grignard reagent with a suitable precursor to form the desired compound.
Knoevenagel reaction: This reaction involves the condensation of an aldehyde or ketone with a malonic acid derivative in the presence of a base.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Bodipy 8-Chloromethane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bodipy 8-Chloromethane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Bodipy 8-Chloromethane exerts its effects involves its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can oxidize biomolecules, leading to cell death in photodynamic therapy applications . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
Bodipy 8-Chloromethane is unique compared to other similar compounds due to its specific photophysical properties, such as strong fluorescence, high photostability, and ease of functionalization. Similar compounds include:
Bodipy-Fluorene-Fullerene Conjugates: These compounds exhibit high molar extinction coefficients and good singlet oxygen quantum yields, making them effective photosensitizers.
Bodipy-Fluorene-Bodipy Conjugates: These compounds are also used as photosensitizers but have different photophysical properties compared to this compound.
Properties
IUPAC Name |
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXASTXHAMZMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479458 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208462-25-3 | |
| Record name | AGN-PC-0NI0KZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


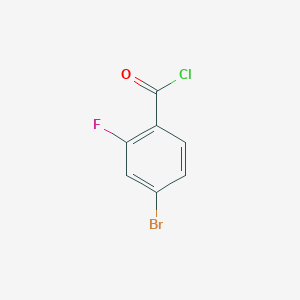



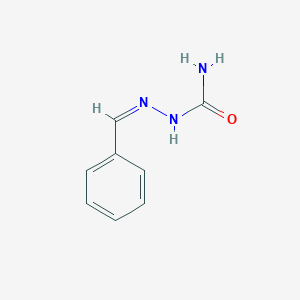
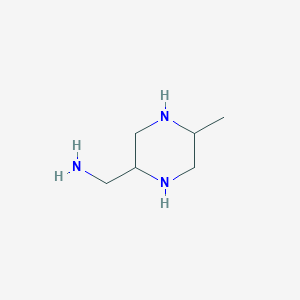
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

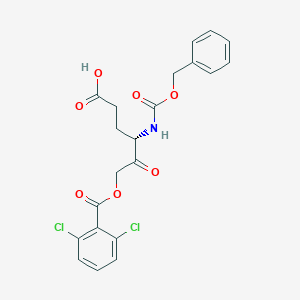

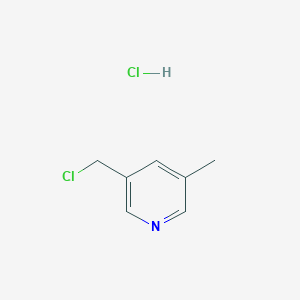
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
